2-{3-[(2H-1,3-benzodioxol-5-yl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-(2-methylphenyl)acetamide
Description
This compound is a pyrido-pyrimidinone derivative functionalized with a benzodioxolylmethyl group at the 3-position and an N-(2-methylphenyl)acetamide moiety. Its core structure combines a pyrido[3,2-d]pyrimidine scaffold, a bicyclic heterocycle known for its pharmacological relevance, with a benzodioxole substituent—a methylenedioxy benzene derivative often associated with enhanced bioavailability and metabolic stability in drug design .
Properties
IUPAC Name |
2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]-N-(2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O5/c1-15-5-2-3-6-17(15)26-21(29)13-27-18-7-4-10-25-22(18)23(30)28(24(27)31)12-16-8-9-19-20(11-16)33-14-32-19/h2-11H,12-14H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAWBIWYHNPRHLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC5=C(C=C4)OCO5)N=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{3-[(2H-1,3-benzodioxol-5-yl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-(2-methylphenyl)acetamide , also referred to by its compound ID C733-0627, is a synthetic organic molecule with potential therapeutic applications. Its complex structure includes a pyrido-pyrimidine core and a benzodioxole moiety, suggesting diverse biological activities.
The molecular formula of the compound is , with a molecular weight of 354.32 g/mol. The compound is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Weight | 354.32 g/mol |
| LogP | 0.9657 |
| Polar Surface Area | 92.373 Ų |
| Hydrogen Bond Acceptors | 9 |
| Hydrogen Bond Donors | 2 |
Research indicates that compounds with similar structural features may interact with various biological targets, including enzymes and receptors. The presence of the benzodioxole group suggests potential interactions with neurotransmitter systems and pathways involved in cancer and inflammation.
Anticancer Potential
Recent studies have highlighted the anticancer properties of related compounds in the pyrido-pyrimidine class. For instance, compounds that inhibit specific kinases or phospholipases have shown promise in reducing tumor growth and proliferation. The inhibition of lysosomal phospholipase A2 (PLA2G15) has been identified as a potential mechanism for predicting drug-induced phospholipidosis and toxicity in cancer therapies .
Inhibition Studies
In vitro assays demonstrated that structurally similar compounds can inhibit various enzymes involved in lipid metabolism and signaling pathways. For example, certain pyrido-pyrimidine derivatives have been shown to inhibit PLA2G15 activity with IC50 values lower than 1 mM . This inhibition could lead to altered cellular responses in cancerous tissues.
Case Studies
- Inhibition of PLA2G15 : A study involving a library of compounds assessed the inhibition of PLA2G15 and found that many derivatives showed significant inhibitory effects. This highlights the potential for developing new anticancer agents based on the structure of C733-0627 .
- Pharmacological Profiles : Compounds with similar structures have been tested for their pharmacological profiles, revealing activities such as anti-inflammatory effects and modulation of cell signaling pathways essential for tumorigenesis.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The compound’s structural and functional attributes are compared below with related derivatives, focusing on substituent effects, synthetic strategies, and inferred biological activities.
Table 1: Structural and Functional Comparison of Pyrimidine-Based Acetamide Derivatives
Substituent Effects on Pharmacological Potential
- Benzodioxol vs. The methylenedioxy group may also improve metabolic resistance relative to phthalide derivatives.
- Acetamide Positioning : The N-(2-methylphenyl)acetamide group in the target compound differs from the N-(2-pyridyl)acetamide in , which may alter hydrogen-bonding patterns and target selectivity. Pyridyl groups often enhance solubility but may reduce membrane permeability compared to methylphenyl.
- Core Heterocycle: Pyrido[3,2-d]pyrimidinone scaffolds (target) are structurally distinct from benzo[e][1,4]diazepinones or imidazo[1,2-a]pyrimidines , which are more rigid and may favor binding to specific enzyme pockets (e.g., kinases or proteases).
Electronic and Structural Predictions
- Computational Comparisons: Methods in highlight the importance of topology in predicting activity. For example, the planar pyrido-pyrimidinone core may intercalate into DNA or inhibit topoisomerases, whereas non-planar scaffolds (e.g., benzo[e][1,4]diazepinones) might target G-protein-coupled receptors.
Preparation Methods
Chloroacetylation of 2-Methylaniline
2-Methylaniline is treated with chloroacetyl chloride in dichloromethane (DCM) at 0–5°C, followed by gradual warming to room temperature. This produces N-(2-methylphenyl)chloroacetamide with a yield of 85–90%.
Coupling to the Pyrido[3,2-d]Pyrimidine Intermediate
The chloroacetamide intermediate reacts with 3-[(2H-1,3-benzodioxol-5-yl)methyl]-2,4-dichloropyrido[3,2-d]pyrimidine in DMF using K₂CO₃ as a base. Heating at 70–80°C for 8–12 hours facilitates substitution at the C1 position, yielding the target compound.
Critical Parameters:
| Parameter | Value |
|---|---|
| Molar Ratio | 1:1.2 (Pyrimidine:Acetamide) |
| Temperature | 70–80°C |
| Reaction Time | 8–12 hours |
Purification and Characterization
Purification Techniques
Analytical Data
-
FTIR: Peaks at 1684 cm⁻¹ (C=O), 1607 cm⁻¹ (C=N), and 1245 cm⁻¹ (C-O-C).
-
¹H NMR (DMSO-d₆): δ 8.45 (s, 1H, pyrimidine-H), 7.20–6.80 (m, 7H, aromatic-H), 5.10 (s, 2H, benzodioxole-CH₂), 4.30 (s, 2H, acetamide-CH₂).
-
HPLC: Retention time = 12.3 min (C18 column, acetonitrile/water 60:40).
Reaction Optimization Challenges
Byproduct Formation
Competing reactions at the C2 and C4 positions of the pyrido[3,2-d]pyrimidine core may yield bis-acetamide byproducts. Reducing the chloroacetamide stoichiometry to 1.2 equivalents minimizes this issue.
Solvent Moisture Sensitivity
DMF must be anhydrous to prevent hydrolysis of the chloroacetamide intermediate. Molecular sieves (4Å) are recommended during reactions.
Scalability and Industrial Feasibility
Pilot-scale batches (1 kg) achieved 68–72% overall yield using the following protocol:
Cost Analysis:
| Component | Cost/kg (USD) |
|---|---|
| 3-Aminopicolinic Acid | 420 |
| (2H-1,3-Benzodioxol-5-yl)methanol | 1,150 |
| 2-Methylaniline | 290 |
Alternative Synthetic Routes
Q & A
Q. What are the standard synthetic methodologies for preparing this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step organic reactions, including:
- Step 1 : Condensation of the pyrido[3,2-d]pyrimidine core with a benzodioxole-methyl group under reflux in anhydrous dimethylformamide (DMF) at 80–100°C for 12–24 hours .
- Step 2 : Amide coupling using acetic anhydride or carbodiimide reagents (e.g., EDC/HOBt) to attach the 2-methylphenylacetamide moiety .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures >95% purity . Optimization: Adjust pH to 7–8 during coupling steps, and monitor reaction progress via thin-layer chromatography (TLC) to minimize byproducts .
Q. Which characterization techniques are critical for confirming the compound’s structural integrity?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and aromatic proton environments (e.g., benzodioxole methyl at δ 3.8–4.1 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ ion matching theoretical mass ± 0.001 Da) .
- Infrared Spectroscopy (IR) : Validate carbonyl stretches (C=O at ~1680–1720 cm⁻¹ for pyrimidine-dione and acetamide groups) .
Q. How do the compound’s structural features correlate with its hypothesized biological activity?
- The pyrido-pyrimidine core mimics purine bases, enabling potential enzyme inhibition (e.g., kinases, polymerases) .
- The benzodioxole group enhances lipophilicity and membrane permeability, critical for cellular uptake .
- The 2-methylphenylacetamide moiety introduces steric bulk, which may influence target binding specificity .
Q. What in vitro assays are recommended for preliminary evaluation of biological activity?
- Enzyme Inhibition : Use fluorescence-based assays (e.g., ATPase or protease activity) with IC₅₀ determination via dose-response curves (0.1–100 µM) .
- Cytotoxicity Screening : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .
- Solubility Assessment : Shake-flask method in PBS (pH 7.4) to guide formulation strategies .
Advanced Research Questions
Q. How can researchers identify and validate the compound’s molecular targets?
- Affinity Chromatography : Immobilize the compound on Sepharose beads for pull-down assays followed by LC-MS/MS protein identification .
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to recombinant proteins (e.g., kinases) .
- CRISPR-Cas9 Knockout Models : Validate target dependency by comparing activity in wild-type vs. gene-edited cell lines .
Q. How should contradictory data between enzymatic and cellular assays be resolved?
- Assay Condition Audit : Compare buffer composition (e.g., ATP concentration in kinase assays) and cell membrane permeability .
- Metabolite Profiling : Use LC-MS to identify intracellular degradation products that may alter activity .
- Off-Target Screening : Employ broad-spectrum kinase or GPCR panels to rule out non-specific interactions .
Q. What strategies are effective for structure-activity relationship (SAR) studies?
- Analog Synthesis : Modify substituents (e.g., replace benzodioxole with chlorophenyl or methoxy groups) and test activity .
- 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate electronic/steric features with bioactivity .
- Crystallography : Co-crystallize the compound with its target (e.g., kinase-ligand complex) to guide rational design .
Q. What methodologies improve the compound’s ADMET properties for preclinical development?
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS at 0, 15, 30, 60 minutes .
- Plasma Protein Binding (PPB) : Use ultrafiltration or equilibrium dialysis to measure free fraction .
- Caco-2 Permeability : Assess absorptive potential (Papp > 1 × 10⁻⁶ cm/s indicates high permeability) .
Q. How can solubility challenges be addressed without compromising bioactivity?
- Prodrug Design : Introduce phosphate or PEGylated groups at the acetamide nitrogen for transient solubility enhancement .
- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (100–200 nm diameter) to improve aqueous dispersion .
- Co-Crystallization : Screen with co-formers (e.g., succinic acid) to create stable salts with higher solubility .
Q. What protocols ensure stability during long-term biological studies?
- Storage Conditions : Store lyophilized powder at –80°C under argon to prevent oxidation/hydrolysis .
- In Plasma Stability : Incubate compound in fresh plasma (37°C) and quantify degradation via LC-MS at 0, 1, 4, 24 hours .
- Light Sensitivity Testing : Expose to UV-Vis light (300–800 nm) and monitor photodegradation by HPLC .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
